2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide 2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 577763-29-2
VCID: VC0481433
InChI: InChI=1S/C19H15N3O2/c23-17(21-11-13-4-3-9-20-10-13)12-22-16-8-2-6-14-5-1-7-15(18(14)16)19(22)24/h1-10H,11-12H2,(H,21,23)
SMILES: C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NCC4=CN=CC=C4
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3g/mol

2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide

CAS No.: 577763-29-2

Main Products

VCID: VC0481433

Molecular Formula: C19H15N3O2

Molecular Weight: 317.3g/mol

2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide - 577763-29-2

CAS No. 577763-29-2
Product Name 2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide
Molecular Formula C19H15N3O2
Molecular Weight 317.3g/mol
IUPAC Name 2-(2-oxobenzo[cd]indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C19H15N3O2/c23-17(21-11-13-4-3-9-20-10-13)12-22-16-8-2-6-14-5-1-7-15(18(14)16)19(22)24/h1-10H,11-12H2,(H,21,23)
Standard InChIKey STNUFYASKJIPNN-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NCC4=CN=CC=C4
Canonical SMILES C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NCC4=CN=CC=C4
PubChem Compound 848348
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator